D,L-m-Tyrosine Methyl Ester Hydrochloride

Descripción general

Descripción

D,L-m-Tyrosine Methyl Ester Hydrochloride: is a chemical compound derived from the amino acid tyrosine. It is a methyl ester derivative of tyrosine, which means it has a methyl group attached to the carboxyl group of the amino acid. This compound is often used in various scientific research applications due to its unique properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D,L-m-Tyrosine Methyl Ester Hydrochloride typically involves the esterification of tyrosine. One common method is the reaction of tyrosine with methanol in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Análisis De Reacciones Químicas

Amidation Reactions

D,L-m-Tyrosine methyl ester hydrochloride serves as a precursor for amide bond formation, critical in peptide synthesis.

-

Reaction with Trifluoroacetic Anhydride

The methyl ester reacts with trifluoroacetic anhydride (TFAA) in dichloromethane under basic conditions (e.g., pyridine) to yield N-trifluoroacetyl-L-tyrosine methyl ester.

Example : -

Coupling with Amines

Using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt), it forms peptide bonds. For instance:

Esterification and Hydrolysis

The compound itself is synthesized via esterification of L-tyrosine, and its ester group can be hydrolyzed.

-

Synthesis from L-Tyrosine

Method : Thionyl chloride (SOCl₂) in methanol at reflux . -

Hydrolysis to Free Acid

Conditions : Aqueous NaOH or KOH at room temperature .

Application : Deprotection in peptide synthesis .

Etherification and Alkylation

The phenolic hydroxyl group undergoes etherification under Mitsunobu-like conditions.

- Reaction with Alcohols

Reagents : Triphenylphosphine (PPh₃) and di-tert-butyl azodicarboxylate .

Example :

Enzymatic Transformations

The compound participates in biocatalytic reactions.

- Biotransformation to para-Hydroxycinnamic Acid Methyl Ester (p-HCAM)

Enzyme : Rhodotorula glutinis phenylalanine/tyrosine ammonia lyase (PTAL) .

Conditions : pH 8.5, 30°C, 0.080 μM enzyme .

Result : 70–80% conversion efficiency .

Table 1: Key Reaction Yields

Table 2: Comparative Esterification Methods

| Method | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Thionyl chloride | SOCl₂ | 3 | 97.2 |

| TMSCl/MeOH | TMSCl | 12 | 94–98 |

| HCl gas | HCl (g) | 12 | 100 |

Protection/Deprotection Strategies

- N-Protection : Boc (tert-butoxycarbonyl) groups are introduced using Boc anhydride (Boc₂O) .

- O-Protection : Benzyl (Bn) groups via benzyl bromide .

Radiolytic Degradation

Under γ-irradiation, the ester undergoes bond cleavage, producing volatiles like acetaldehyde and 2-propanone .

Reaction Mechanisms

Aplicaciones Científicas De Investigación

Neuroscience Research

Role as a Precursor

D,L-m-Tyrosine Methyl Ester Hydrochloride serves as a precursor for neurotransmitters such as dopamine and norepinephrine. This characteristic makes it valuable in research focused on brain function and mental health treatments. Studies have demonstrated its efficacy in modulating neurotransmitter levels, which can influence mood disorders and cognitive functions .

Case Study: Dopamine Synthesis

Research published in the Journal of Neuroscience highlights the use of this compound in experiments aimed at understanding the effects of neurotransmitter modulation on neuronal activity. The compound's ability to enhance dopamine synthesis was pivotal in elucidating mechanisms underlying mood regulation .

Pharmaceutical Development

Synthesis of Pharmaceuticals

this compound is utilized in the synthesis of various pharmaceutical agents, particularly those targeting neurological conditions. Its incorporation into drug formulations enhances their efficacy by improving bioavailability and therapeutic action .

Example: Cognitive Enhancers

Pharmaceutical studies have indicated that formulations containing this compound can improve cognitive performance under stress conditions. This application is particularly relevant for developing treatments for attention deficit hyperactivity disorder (ADHD) and other cognitive impairments .

Biochemical Studies

Investigating Metabolic Pathways

Researchers utilize this compound to explore metabolic pathways and enzyme activities. Its role in protein interactions aids in understanding various biological processes, including those related to oxidative stress and metabolic disorders .

Table 1: Biochemical Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Studies | Investigating enzyme interactions | Insights into metabolic dysfunctions |

| Protein Interactions | Studying binding affinities | Enhanced understanding of disease states |

| Oxidative Stress | Analyzing effects of reactive oxygen species | Correlation with aging and diseases |

Cosmetic Formulations

Antioxidant Properties

Due to its antioxidant properties, this compound is incorporated into skincare products. It helps protect against oxidative stress, promoting skin health and preventing premature aging .

Case Study: Skincare Efficacy

A study evaluating various cosmetic formulations found that products containing this compound exhibited significant improvements in skin hydration and elasticity, demonstrating its potential as a beneficial ingredient in cosmetic chemistry .

Food Industry

Flavor Enhancement and Nutritional Value

In the food industry, this compound is explored as a supplement to enhance flavor profiles and nutritional value. Its amino acid composition contributes to the overall sensory experience of food products while potentially offering health benefits related to mental performance .

Research Findings: Nutritional Supplements

Studies indicate that incorporating this compound into dietary supplements may improve cognitive function and stress resilience, making it a candidate for functional foods aimed at enhancing mental clarity and focus .

Mecanismo De Acción

The mechanism of action of D,L-m-Tyrosine Methyl Ester Hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release the active tyrosine molecule, which then participates in various biochemical reactions.

Comparación Con Compuestos Similares

- L-Tyrosine Methyl Ester Hydrochloride

- D-Tyrosine Methyl Ester Hydrochloride

- L-Phenylalanine Methyl Ester Hydrochloride

- L-Tryptophan Methyl Ester Hydrochloride

Comparison: D,L-m-Tyrosine Methyl Ester Hydrochloride is unique due to its racemic mixture, which contains both D- and L- forms of the compound. This can affect its reactivity and interactions compared to the pure enantiomers. Additionally, the presence of the methyl ester group enhances its solubility and stability, making it more suitable for certain applications.

Actividad Biológica

D,L-m-Tyrosine Methyl Ester Hydrochloride is a derivative of the amino acid tyrosine, which has gained attention for its diverse biological activities. This article explores its biological properties, including radical scavenging, antibacterial effects, and implications in therapeutic applications.

This compound is characterized by the following chemical properties:

- Molecular Formula: C₉H₁₁ClN₃O₃

- Molecular Weight: 231.65 g/mol

- Purity: Minimum 95% (HPLC) and 98% (Argentometric Titration) .

1. Radical Scavenging Activity

The phenolic structure of D,L-m-Tyrosine Methyl Ester contributes to its radical scavenging ability. Studies indicate that derivatives of tyrosine exhibit significant antioxidant properties due to their capacity to neutralize free radicals. For instance:

- DPPH IC50 Values: The DPPH radical scavenging activity of various tyrosine derivatives shows that longer alkyl chains enhance antioxidant capacity, with a noted cut-off effect at C12 .

- ABTS Scavenging: Similar trends were observed with ABTS radicals, where medium-chain derivatives demonstrated optimal activity .

| Compound Type | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| L-Tyrosine Derivative | 2.08 | 21.19 |

| D,L-m-Tyrosine Methyl Ester | TBD | TBD |

2. Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various strains of bacteria. The mechanism involves interaction with bacterial membranes, leading to cell lysis.

- Minimum Inhibitory Concentration (MIC): The dodecyl alkyl esters derived from tyrosine showed MIC values as low as 2.6 µM against Staphylococcus aureus, indicating strong antibacterial potential .

- Comparison with L-DOPA Derivatives: Tyrosine derivatives generally exhibited higher antibacterial activity compared to L-DOPA derivatives due to differences in molecular stability and interaction with bacterial membranes .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 2.6 |

| Escherichia coli | TBD |

3. Therapeutic Implications

The biological activities of D,L-m-Tyrosine Methyl Ester extend into therapeutic realms, particularly in neurodegenerative diseases and cancer treatment.

- Neuroprotective Effects: Tyrosine derivatives are being studied for their role in enhancing dopamine levels, which may have implications in treating Parkinson’s disease .

- Antiproliferative Properties: Some studies suggest that tyrosine methyl esters can inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth .

Case Studies

-

Antioxidant Efficacy Study:

A study published in Comptes Rendus de l'Académie des Sciences demonstrated that alkylated hydroxytyrosol esters had superior radical scavenging abilities compared to their non-alkylated counterparts, indicating the importance of structural modifications in enhancing biological activity . -

Antibacterial Activity Assessment:

Research conducted by Ndayiragije et al. highlighted the varying antibacterial efficacy of tyrosine derivatives against gram-positive and gram-negative bacteria, establishing a correlation between alkyl chain length and antimicrobial potency .

Propiedades

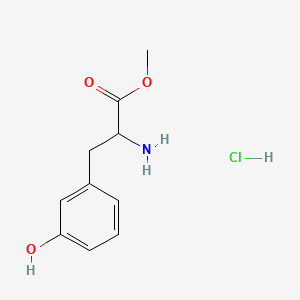

IUPAC Name |

methyl 2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULJQXTZWBDFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662225 | |

| Record name | Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34260-70-3 | |

| Record name | Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.